1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
The compound “1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is a complex organic molecule. It contains a purine and triazine moiety, which are both nitrogen-containing heterocycles . These types of structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the purine and triazine rings, and the attachment of the various alkyl and methoxyethyl groups. Triazines can be synthesized from cyanuric chloride via sequential nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Triazines are planar six-membered rings similar to benzene, but with three carbons replaced by nitrogens .Chemical Reactions Analysis
Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, triazines are stable compounds due to their aromatic nature .Scientific Research Applications
Imidazo[1,2-a]-s-triazine nucleosides
A pioneering chemical synthesis introduced 2-aminoimidazo[1,2-a]-s-triazin-4-one and related purine analogues, revealing moderate antiviral activity against rhinoviruses at non-toxic dosage levels. This synthesis pathway highlights the compound's potential in antiviral research, particularly in tissue cultures testing against herpes, rhino, and parainfluenza viruses (Kim et al., 1978).
Antitumor Activity and Vascular Relaxing Effects
The study on purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines unveiled their synthesis and biological evaluation, showcasing significant antitumor activity against P388 leukemia. Despite the investigation of vascular relaxing effects, no potent activity was observed, indicating a selective biological response (Ueda et al., 1987).
Molecular and Crystal Structure Insights
Methyl Rearrangement in Triazines
Research into the thermal behavior of methoxy-triazines revealed distinct methyl rearrangement patterns in solid and liquid states, offering insights into the stability and structural dynamics of triazine derivatives. This study contributes to understanding the molecular rearrangements and their implications for triazine-based research applications (Handelsman-Benory et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
The mode of action of a compound generally involves its interaction with specific targets in the body, such as proteins, enzymes, or receptors. These interactions can lead to changes in the biochemical pathways within cells, resulting in various downstream effects. The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and overall therapeutic effect .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
properties
IUPAC Name |
1-(2-methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-6-7-20-14(23)12-13(19(4)16(20)24)17-15-21(8-9-25-5)18-10(2)11(3)22(12)15/h11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCTXONYNQNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(C(=NN3CCOC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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